3-isobutyl-1H-pyrazole-5-carboxylic acid chemical structure and tautomerism
Executive Summary 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for benzoic acid and a core fragment in the design of kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for benzoic acid and a core fragment in the design of kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) modulators. Its utility is defined by a complex tautomeric landscape that dictates its hydrogen-bond donor/acceptor (HBD/HBA) profile—a critical factor in protein-ligand recognition. This guide provides a definitive analysis of its structural dynamics, validated synthetic protocols, and physicochemical properties.
Structural Anatomy & Nomenclature
The nomenclature of pyrazoles is inherently fluid due to annular tautomerism. For 3-isobutyl-1H-pyrazole-5-carboxylic acid, the "3" and "5" positions are interchangeable depending on the protonation state of the pyrazole nitrogens.
Carboxylic Acid: Acts as a polar "head" group, capable of salt formation and amide coupling.
Pyrazole Core: A 5-membered aromatic heterocycle acting as a linker and H-bond networking unit.
The Numbering Ambiguity
In the 1H-tautomer (proton on N1), the isobutyl group is at position 3 and the carboxylic acid at position 5. If the proton shifts to N2 (becoming the 2H-tautomer , often renumbered to maintain lowest locants), the molecule is formally named 5-isobutyl-1H-pyrazole-3-carboxylic acid. In solution, these exist in rapid equilibrium.
Tautomeric Landscapes
The biological activity of this scaffold depends heavily on which tautomer binds to the target protein. The energy barrier for proton transfer between N1 and N2 is low (< 20 kJ/mol in gas phase), allowing the molecule to adapt its H-bonding face to the receptor pocket.
Mechanism of Proton Transfer
The tautomerism involves a [1,5]-sigmatropic hydrogen shift. In protic solvents (e.g., water, methanol), this process is solvent-mediated. In the solid state, it forms intermolecular hydrogen-bonded dimers or catemers.
Key Tautomeric Forms:
Tautomer A (3-isobutyl-5-COOH): Proton on N adjacent to the isobutyl group.
Tautomer B (5-isobutyl-3-COOH): Proton on N adjacent to the carboxylic acid.
Zwitterionic Form: At neutral pH, the carboxylic acid deprotonates (COO⁻), and the pyrazole ring may accept a proton depending on local pH, though the pyrazole anion is the dominant species at physiological pH (pKa of COOH ~3.5; pKa of Pyrazole-NH ~14).
Visualization: Tautomeric Equilibrium
Caption: Annular tautomerism between N1 and N2 positions. The equilibrium shifts based on solvent polarity and H-bonding capability of the environment.
Physicochemical Implications
Understanding the physicochemical profile is essential for formulation and assay development.
Property
Value / Characteristic
Implication
pKa (Acid)
3.6 – 3.9 (Predicted)
Ionized (COO⁻) at pH 7.4. High solubility in basic buffers.
pKa (Base)
~2.5 (Pyrazole N)
Protonation of the pyrazole ring requires strongly acidic conditions.
LogP
1.8 – 2.1
Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors
2 (COOH, NH)
Critical for binding site interactions (e.g., Ser/Thr residues).
H-Bond Acceptors
3 (C=O, N, OH)
Facilitates water bridging in crystal lattices.
Crystal Packing:
Analogous structures (e.g., 3-methyl-pyrazole-5-carboxylic acid) crystallize as hydrogen-bonded dimers involving the carboxylic acid groups (R2,2(8) motif) or as chains where the pyrazole NH donates to the carbonyl oxygen of a neighbor.
Synthetic Pathways & Validation
The synthesis of 3-isobutyl-1H-pyrazole-5-carboxylic acid is a classic example of heterocycle construction via [3+2] cyclization.
Protocol: Claisen Condensation & Cyclization
Reagents:
Methyl isobutyl ketone (MIBK)
Diethyl oxalate
Sodium ethoxide (NaOEt)
Hydrazine hydrate (N₂H₄·H₂O)
Step-by-Step Methodology:
Claisen Condensation (Formation of Diketo Ester):
Charge a reactor with anhydrous ethanol and add sodium ethoxide (1.1 eq).
Add diethyl oxalate (1.0 eq) followed by slow addition of methyl isobutyl ketone (1.0 eq) at 0°C.
Mechanism:[2][3] Enolate formation at the methyl group of MIBK attacks the diethyl oxalate.
Stir at room temperature for 4–6 hours. The solution typically turns yellow/orange.
Checkpoint: LC-MS should show the formation of ethyl 2,4-dioxo-6-methylheptanoate.
This scaffold acts as a versatile pharmacophore.[4] The carboxylic acid mimics the C-terminus of amino acids, while the isobutyl group mimics leucine/isoleucine side chains.
Fragment-Based Drug Discovery (FBDD): Used as a starting fragment for probing hydrophobic pockets adjacent to polar residues.
PDE5 Inhibitors: Structurally homologous to the pyrazole core of Sildenafil, where the propyl group is replaced by isobutyl to probe steric tolerance in the hydrophobic pocket.
D-Amino Acid Oxidase (DAO) Inhibition: 3-substituted pyrazole-5-carboxylic acids are known competitive inhibitors of DAO, binding to the active site arginine via the carboxylic acid.
References
Sigma-Aldrich. 3-Isobutyl-1H-pyrazole-5-carboxylic acid Product Specification. CAS 92933-49-8.[5] Link
Elguero, J., et al. (2000). Protropic Tautomerism of Heterocycles.[4][6] Advances in Heterocyclic Chemistry. (Definitive text on pyrazole tautomerism).
Zhang, C., et al. (2007).[1] Crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1] Acta Crystallographica Section E. Link (Homolog structural data).
PubChem. 3-amino-1H-pyrazole-5-carboxylic acid (Analogous Tautomer Data). CID 543072.[7] Link
Bell, A. S., et al. (1992).[1] Pyrazolopyrimidinone antianginal agents. European Patent 0463756.[1] (Synthetic methods for pyrazole-5-carboxylates).
Technical Guide: Sourcing and Application of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid
Executive Summary 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) represents a critical "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the pyrazole ring’s ability to act as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) represents a critical "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the pyrazole ring’s ability to act as a bioisostere for phenyl rings or carboxylic acid moieties, offering improved metabolic stability and solubility profiles in drug candidates.
This guide provides a technical analysis of the commercial landscape, pricing dynamics, and quality assurance protocols required for procuring this building block. It is designed for medicinal chemists and procurement managers who need to transition from milligram-scale R&D to kilogram-scale GMP manufacturing.
Chemical Profile & Specifications
The compound exists in a tautomeric equilibrium, a fundamental characteristic that impacts analytical characterization and intellectual property filings.
Critical Note on Tautomerism:
In solution, the proton on the pyrazole nitrogen migrates rapidly. While vendors may list it as the "3-isobutyl-5-carboxylic" isomer, it is chemically identical to the "5-isobutyl-3-carboxylic" isomer unless the N1 position is substituted (e.g., with a methyl group).
Commercial Supply Landscape & Pricing
The market for this building block is bifurcated into Catalog Suppliers (High Purity, Low Volume) and Custom Manufacturing Organizations (CMOs) (Bulk, Variable Purity).
Estimated Market Pricing (Q1 2025)
Prices fluctuate based on synthesis difficulty and raw material availability (specifically the isobutyl-diketone precursor).
To ensure "Trustworthiness" in your data, every batch must undergo rigorous QC. The primary impurity in this synthesis is often the regioisomer (if N-alkylation is attempted) or decarboxylated byproducts .
Procurement Workflow Diagram
The following diagram outlines the decision logic for sourcing, ensuring self-validating protocols are in place.
Figure 1: Strategic procurement workflow ensuring chemical integrity before introduction into the drug discovery pipeline.
Understanding the synthesis allows researchers to negotiate pricing effectively. The cost is driven largely by the Claisen condensation step and the purification required to remove regioisomers if the hydrazine is substituted.
Industrial Synthesis Route
The standard route involves the condensation of a ketone with diethyl oxalate, followed by cyclization with hydrazine.
Figure 2: The Claisen condensation route. The low cost of MIBK (Methyl Isobutyl Ketone) keeps the raw material costs low, but purification drives the final price.
Cost Analysis
Low Cost Factors: MIBK is a common industrial solvent; Hydrazine is cheap.
High Cost Factors: The "diketo ester" intermediate can be unstable. Isolation of the final solid often requires careful pH adjustment to precipitate the zwitterionic amino acid form.
References
Sigma-Aldrich. Product Specification: 3-Isobutyl-1H-pyrazole-5-carboxylic acid. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776854. Retrieved from
Fray, M. J., et al. (2001). Structure-Activity Relationships of Pyrazole Carboxylic Acid Derivatives. Journal of Medicinal Chemistry.[1]
ChemicalBook. Global Supplier List and Pricing Trends for Pyrazole Derivatives. Retrieved from
European Chemicals Agency (ECHA). Registration Dossier: Pyrazole-3-carboxylic acid derivatives. Retrieved from
Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid from diketones
Application Note: Scalable Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid Abstract & Strategic Significance This application note details a robust, three-step protocol for the synthesis of 3-Isobutyl-1H-pyrazole-5...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid
Abstract & Strategic Significance
This application note details a robust, three-step protocol for the synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid , a critical heterocyclic scaffold used in fragment-based drug discovery (FBDD). Pyrazole-5-carboxylic acids are pharmacophores in various bioactive molecules, including phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogs) and cyclooxygenase-2 (COX-2) inhibitors.
The synthesis utilizes a Claisen condensation followed by a Knorr cyclization , offering a cost-effective route starting from the commodity chemical Methyl Isobutyl Ketone (MIBK) . This guide emphasizes regiocontrol, impurity management, and scalable purification techniques suitable for pre-clinical development.
Retrosynthetic Analysis & Pathway
The strategic approach relies on the construction of the pyrazole core from a 1,3-dielectrophile and a dinucleophile.
Target: 3-Isobutyl-1H-pyrazole-5-carboxylic acid.
Precursor: Ethyl 6-methyl-2,4-dioxoheptanoate (a
-diketo ester).
Starting Materials: Methyl Isobutyl Ketone (MIBK) and Diethyl Oxalate.
Key Mechanistic Insight:
The reaction of MIBK with diethyl oxalate requires kinetic control to ensure condensation occurs at the terminal methyl group (
) rather than the sterically hindered methylene (). The subsequent cyclization with hydrazine is highly thermodynamic, driving the formation of the aromatic pyrazole ring.
Figure 1: Synthetic pathway from MIBK to the target pyrazole acid.[1]
Experimental Protocols
Step 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate (Claisen Condensation)
Objective: Condense MIBK with diethyl oxalate to form the 1,3,5-tricarbonyl skeleton.
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Base Preparation: Charge the flask with NaOEt solution and cool to 0°C in an ice bath.
Addition: Mix MIBK and Diethyl Oxalate in the dropping funnel. Add this mixture dropwise to the cold NaOEt solution over 30 minutes.
Critical Process Parameter (CPP): Maintain internal temperature < 10°C during addition to prevent self-condensation of the ketone.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The solution will turn yellow/orange, and a precipitate (sodium enolate salt) may form.
Workup:
Pour the reaction mixture into ice-cold 1M HCl (150 mL) with vigorous stirring.
Extract with Et₂O (3 x 50 mL).
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Output: Yellow oil (Intermediate A). Yield approx. 85-90%. Proceed directly to Step 2 without distillation to avoid thermal decomposition.
Step 2: Knorr Cyclization to Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate
Objective: Cyclize the
-diketo ester with hydrazine.
Reagents:
Intermediate A (from Step 1): ~18.0 g (crude)
Hydrazine Hydrate (50-60%): 6.0 mL (~100 mmol)
Solvent: Ethanol (100 mL)
Catalyst: Glacial Acetic Acid (0.5 mL)
Procedure:
Dissolve Intermediate A in Ethanol (100 mL) in a 250 mL round-bottom flask.
Add Glacial Acetic Acid.
Add Hydrazine Hydrate dropwise at RT. (Caution: Exothermic).
Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[2]
Isolation:
Concentrate the ethanol to ~20% volume.
Pour into ice water (200 mL). The ester often precipitates as a solid.
If solid: Filter and wash with cold water.
If oil: Extract with Ethyl Acetate (EtOAc), dry, and concentrate.[1]
Purification: Recrystallize from Hexane/EtOAc (9:1) if necessary.[3][4][5]
Output: Off-white solid (Intermediate B). Yield: ~75% over two steps.
Step 3: Hydrolysis to 3-Isobutyl-1H-pyrazole-5-carboxylic acid
Objective: Saponification of the ethyl ester.
Reagents:
Intermediate B: 10.0 g
Sodium Hydroxide (NaOH): 2.5 M aqueous solution (40 mL)
Solvent: Ethanol (20 mL)
Procedure:
Suspend Intermediate B in Ethanol/NaOH mixture.
Reflux for 2 hours until the solution becomes clear.
Acidification:
Cool to RT. Distill off most ethanol.
Cool the aqueous residue to 0°C.
Adjust pH to ~2.0 using conc. HCl. A thick white precipitate will form.
Filtration: Filter the solid, wash with cold water (2 x 20 mL).
Final Purification: Recrystallize from Methanol/Water or pure Methanol. Dry in a vacuum oven at 50°C for 12 hours.
The following decision tree assists in troubleshooting common yield or purity issues during the Claisen and Cyclization steps.
Figure 2: Troubleshooting logic for critical process parameters.
Critical Notes on Tautomerism
Researchers must note that 3-isobutyl-1H-pyrazole-5-carboxylic acid and 5-isobutyl-1H-pyrazole-3-carboxylic acid are tautomers. In solution (NMR), these forms exist in rapid equilibrium and are indistinguishable unless the nitrogen is substituted (e.g., N-methylation).
Naming Convention: If the NH is unsubstituted, the carboxylic acid is generally assigned position 5 (or 3) arbitrarily in older literature, but IUPAC rules prioritize the carboxyl group.
Implication: For docking studies, ensure the software accounts for proton migration between N1 and N2.
References
Bell, A. S., Brown, D., & Terrett, N. K. (1992).[6] Pyrazolopyrimidinone antianginal agents. European Patent EP 0 463 756 A1. (Describes the synthesis of the propyl analog for Sildenafil).
Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin.[7] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7] (Original description of the Pyrazole synthesis).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Zhang, C., et al. (2007).[6] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[6] Acta Crystallographica Section E. (Crystallographic data for the propyl analog).
Application Note: Optimized Amide Coupling Strategies for 3-Isobutyl-1H-pyrazole-5-carboxylic Acid
Executive Summary The synthesis of pyrazole-5-carboxamides is a cornerstone in the development of kinase inhibitors and anti-inflammatory agents.[1] However, 3-Isobutyl-1H-pyrazole-5-carboxylic acid presents specific cha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of pyrazole-5-carboxamides is a cornerstone in the development of kinase inhibitors and anti-inflammatory agents.[1] However, 3-Isobutyl-1H-pyrazole-5-carboxylic acid presents specific challenges often overlooked in standard coupling protocols: annular tautomerism and competitive N-acylation .
This guide moves beyond generic "add-and-stir" instructions. We provide a decision-matrix-driven approach to coupling this specific scaffold, focusing on two optimized pathways:
Method A (HATU/DIPEA): For aliphatic and moderately hindered amines.[1]
Method B (Acid Chloride via Oxalyl Chloride): For non-nucleophilic anilines and sterically congested systems.[1]
Chemo-Physical Context & Mechanistic Insight
The Tautomeric Challenge
The core challenge with 3-Isobutyl-1H-pyrazole-5-carboxylic acid is its amphoteric nature.[1] The pyrazole ring possesses both a hydrogen bond donor (NH) and an acceptor (N).[1]
pKa Factors: The carboxylic acid (pKa ~3.[1]5) is significantly more acidic than the pyrazole NH (pKa ~14 in DMSO). However, in the presence of strong bases (NaH) or even excess organic bases (DIPEA/TEA), the pyrazole nitrogen can become nucleophilic.
The Risk: During activation, the "active ester" can be attacked by the pyrazole nitrogen of a second molecule, leading to dimerization or N-acyl urea formation rather than the desired amide.
Solubility Profile
The isobutyl group at the C3 position provides a lipophilic handle, significantly improving solubility in chlorinated solvents (DCM, chloroform) compared to its methyl-substituted analogs.
Applicability: Primary amines, secondary amines, and electron-rich anilines.
Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At ester.[1] The inclusion of the HOAt moiety provides anchimeric assistance, accelerating the reaction and minimizing racemization (though not a major concern for this achiral acid).
Reagents & Stoichiometry
Component
Equivalents (eq)
Role
3-Isobutyl-1H-pyrazole-5-carboxylic acid
1.0
Limiting Reagent
Amine Partner
1.1 - 1.2
Nucleophile
HATU
1.1 - 1.2
Coupling Agent
DIPEA (Hünig's Base)
3.0
Base (Neutralizes HCl salts & activates acid)
DMF (Anhydrous)
0.1 - 0.2 M
Solvent
Step-by-Step Protocol
Preparation: Flame-dry a round-bottom flask and cool under nitrogen.
Dissolution (The "One-Pot" Mix):
Add the Acid (1.0 eq) and the Amine (1.1 eq) to the flask.
Dissolve in DMF (concentration ~0.15 M).
Note: Unlike peptide synthesis where pre-activation is common, do not pre-activate this pyrazole acid.[1] Adding HATU to the acid without the amine present increases the risk of the activated ester reacting with the pyrazole NH of another molecule (dimerization).
Base Addition:
Add DIPEA (3.0 eq) dropwise.[1] Stir for 5 minutes. The solution may darken slightly.
Applicability: Electron-deficient anilines, sterically hindered amines, or when Method A fails.
Mechanism: Converts the carboxylic acid to the highly reactive acid chloride using Oxalyl Chloride.[1] This method bypasses the steric bulk of HATU.
Reagents & Stoichiometry
Component
Equivalents (eq)
Role
3-Isobutyl-1H-pyrazole-5-carboxylic acid
1.0
Limiting Reagent
Oxalyl Chloride
1.5 - 2.0
Chlorinating Agent
DMF (Catalytic)
2-3 drops
Catalyst (Vilsmeier intermediate)
DCM (Anhydrous)
0.2 M
Solvent
Amine Partner
1.1
Nucleophile
Triethylamine (TEA)
3.0
HCl Scavenger
Step-by-Step Protocol
Chlorination:
Suspend the Acid (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen.
If the pyrazole nitrogen competes with the amine, you will observe a mass corresponding to the dimer or a complex mixture.
Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is milder and often shows higher chemoselectivity for the external amine over the pyrazole nitrogen.
Issue: Product Solubility
The 3-isobutyl group aids solubility, but if the amide product is highly crystalline and insoluble:
Solution: During workup, do not use aqueous extraction. Instead, pour the reaction mixture (if using Method A) into water/ice . The product often precipitates. Filter, wash with water and Et₂O, and dry.
Workflow Visualization
Figure 2: Optimized "One-Pot" HATU workflow to minimize pyrazole N-acylation side reactions.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [Link]
Esterification methods for 3-Isobutyl-1H-pyrazole-5-carboxylic acid derivatives
An In-Depth Guide to the Esterification of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Derivatives Authored by: A Senior Application Scientist Introduction: The Significance of Pyrazole Esters in Modern Chemistry The 3-isob...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Esterification of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Pyrazole Esters in Modern Chemistry
The 3-isobutyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The conversion of the carboxylic acid moiety into an ester is a critical transformation, often employed to enhance pharmacokinetic properties, modulate biological activity, or serve as a key intermediate for further synthetic elaboration.[3]
This guide provides a detailed exploration of robust and field-proven esterification methods for 3-isobutyl-1H-pyrazole-5-carboxylic acid and its analogues. Eschewing a simple recitation of steps, we delve into the mechanistic rationale behind each protocol, offering insights into why specific reagents and conditions are chosen. This document is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step, ensuring both high yield and product purity.
Core Challenge: The Electronic Nature of the Pyrazole Ring
The pyrazole ring is an electron-deficient heterocycle. This electronic characteristic can diminish the nucleophilicity of the carboxylic acid's carbonyl oxygen, making protonation—the key activation step in classic acid-catalyzed esterification—more challenging compared to simple aliphatic or benzoic acids. Consequently, forcing conditions may be required, which can be incompatible with sensitive functional groups elsewhere in the molecule. The selection of an appropriate esterification strategy is therefore paramount and must be tailored to the specific substrate and desired outcome.
Methodology Selection: A Comparative Overview
Choosing the right esterification method is a balance of efficiency, substrate compatibility, scale, and cost. Below is a summary of the four principal methods detailed in this guide.
Method
Principle
Conditions
Best For
Key Limitation(s)
Fischer-Speier Esterification
Acid-catalyzed condensation
Acidic, high temp.
Simple, robust substrates on a large scale.
Harsh conditions; not suitable for sensitive or sterically hindered molecules.
Acyl Chloride Formation
Activation with SOCl₂
Acidic, moderate temp.
Unreactive carboxylic acids; when a highly reactive intermediate is needed.
Very harsh reagent; limited functional group tolerance.
Byproduct removal can be challenging (DCC); cost of reagents.
Mitsunobu Reaction
Redox condensation
Neutral, mild (0°C to RT)
Secondary alcohols where inversion of stereochemistry is desired; valuable substrates.
Stoichiometric byproducts; cost and removal of phosphine oxide.
Protocol I: Fischer-Speier Esterification
This classic method relies on the principle of driving a reversible reaction forward by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[4][5][6]
Causality and Experimental Rationale
The reaction is governed by Le Châtelier's principle. The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid like H₂SO₄, making the carbonyl carbon significantly more electrophilic.[7][8] The alcohol then acts as a nucleophile, attacking this activated carbon. To maximize the yield, water, a byproduct of the reaction, must be removed, or the concentration of a reactant (the alcohol) must be significantly increased.[4][5] Using the alcohol as the solvent creates a high molar excess, effectively pushing the equilibrium towards the ester product.[6]
Visualizing the Mechanism: Fischer Esterification
Caption: The acid-catalyzed mechanism of Fischer Esterification.
Detailed Step-by-Step Protocol
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess to serve as the solvent (approx. 0.2-0.5 M concentration of the acid).
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1-0.2 eq). An exothermic reaction may occur.
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Cool the reaction mixture to room temperature.
Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude ester by column chromatography on silica gel or by recrystallization.
This two-step method first converts the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10]
Causality and Experimental Rationale
The carboxylic acid itself is a moderate electrophile. Thionyl chloride converts the hydroxyl group of the acid into an excellent leaving group, leading to the formation of an acyl chloride.[9] Acyl chlorides are exceptionally electrophilic and react rapidly with even poor nucleophiles like alcohols. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed, simplifying the reaction drive and initial work-up.[9][10] This method is particularly useful when the Fischer esterification fails due to steric hindrance or electronic deactivation of the carboxylic acid.
Visualizing the Workflow: Acyl Chloride Method
Caption: Workflow for esterification via an acyl chloride intermediate.
Detailed Step-by-Step Protocol
Acyl Chloride Formation:
Setup: In a fume hood, add 3-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq) to a round-bottom flask with a stir bar and reflux condenser.
Reagent: Add thionyl chloride (SOCl₂) (2.0-5.0 eq), either neat or in an inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops).
Reaction: Heat the mixture to 70-80 °C for 1-3 hours. The evolution of gas (SO₂ and HCl) will be observed.
Isolation: After the reaction is complete (cessation of gas evolution), remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with toluene can help). The crude acyl chloride is often used directly in the next step.
Esterification:
Setup: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
Reagent Addition: Add the desired alcohol (1.1 eq) followed by a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl produced.
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
Work-up: Quench the reaction with water or a saturated NH₄Cl solution. Separate the layers and extract the aqueous phase with the organic solvent.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
The Steglich esterification is a mild and highly efficient method that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[11][12] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's success, especially with sterically hindered alcohols.[12][13]
Causality and Experimental Rationale
This method avoids the harsh conditions of the previous protocols. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14] However, this intermediate is prone to rearrangement into a stable N-acylurea byproduct. DMAP intercepts the O-acylisourea by forming a DMAP-acylated species, which is even more reactive and not prone to rearrangement.[13] This species is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The mild, neutral conditions make this method ideal for complex molecules with sensitive functional groups.
Visualizing the Mechanism: Steglich Esterification
Caption: Key intermediates in the DMAP-catalyzed Steglich Esterification.
Detailed Step-by-Step Protocol
Setup: Dissolve the 3-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous solvent like dichloromethane (DCM) or DMF in a flask under an inert atmosphere.
Cooling: Cool the solution to 0 °C in an ice bath. This minimizes side reactions, including potential racemization if chiral centers are present.
Coupling Agent: Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-18 hours. Monitor progress by TLC or LC-MS.
Work-up:
If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
If using EDC: The urea byproduct is water-soluble. Dilute the reaction mixture with the organic solvent and wash sequentially with 5% HCl or citric acid solution, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.
Protocol IV: The Mitsunobu Reaction
The Mitsunobu reaction is a unique redox-condensation reaction that couples a carboxylic acid with a primary or secondary alcohol under exceptionally mild, neutral conditions.[15][16] It famously proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a feature of immense synthetic value.
Causality and Experimental Rationale
The reaction is driven by the formation of the very stable triphenylphosphine oxide byproduct.[15] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a reactive phosphonium salt intermediate. The alcohol attacks this intermediate, forming an oxyphosphonium species that activates the alcohol's hydroxyl group. The carboxylate, acting as the nucleophile, then displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the ester with inverted stereochemistry and the formation of triphenylphosphine oxide.[16]
Visualizing the Workflow: Mitsunobu Reaction
Caption: Simplified workflow of the Mitsunobu esterification.
Detailed Step-by-Step Protocol
Setup: To a solution of 3-isobutyl-1H-pyrazole-5-carboxylic acid (1.2 eq) and the alcohol (1.0 eq) in an anhydrous solvent (e.g., THF, DCM) at room temperature, add triphenylphosphine (PPh₃) (1.2 eq).
Cooling: Cool the mixture to 0 °C in an ice bath under an inert atmosphere.
Reagent Addition: Add the azodicarboxylate (DEAD or DIAD) (1.2 eq) dropwise to the cooled solution. A color change (e.g., to orange/red) and/or the formation of a precipitate may occur. Caution: Azodicarboxylates are potentially explosive and should be handled with care.
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
Work-up: Concentrate the reaction mixture under reduced pressure. The main challenge is removing the triphenylphosphine oxide and hydrazine byproducts.
Purification: Direct purification by flash column chromatography is the most common method to separate the desired ester from the byproducts.
References
Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. International Conference on Global Trends in Pure and Applied Chemical Sciences.
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]
Fast Esterification Method Mediated by Coupling Reagent NDTP. American Chemical Society. [Link]
Using 3-Isobutyl-1H-pyrazole-5-carboxylic acid as a pharmaceutical intermediate
Application Note: 3-Isobutyl-1H-pyrazole-5-carboxylic Acid as a Pharmaceutical Intermediate Executive Summary 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) is a "privileged scaffold" in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Isobutyl-1H-pyrazole-5-carboxylic Acid as a Pharmaceutical Intermediate
Executive Summary
3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and anti-inflammatory agents. Its structural utility lies in the isobutyl group , which acts as a lipophilic anchor (mimicking Leu/Ile residues in protein pockets), and the carboxylic acid , which provides a versatile handle for amide coupling or heterocycle formation.
This guide provides a comprehensive technical workflow for researchers utilizing this intermediate. It covers scalable synthesis, critical regioselective alkylation protocols, and downstream library generation, supported by mechanistic insights and self-validating quality control measures.
Chemical Identity & Properties
Property
Specification
IUPAC Name
3-(2-Methylpropyl)-1H-pyrazole-5-carboxylic acid
CAS Number
92933-49-8
Molecular Formula
C₈H₁₂N₂O₂
Molecular Weight
168.19 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calc)
~3.5 (Carboxylic acid), ~12.5 (Pyrazole NH)
Tautomerism
Exists in equilibrium between 3-isobutyl and 5-isobutyl forms in solution.[1]
Synthetic Utility & Mechanism[2][3]
The value of this intermediate stems from its ability to access distinct chemical space through regioselective functionalization .
The Tautomerism Challenge
In its unsubstituted form, the pyrazole ring undergoes rapid tautomerism.
Solution State: The proton shuttles between N1 and N2.
Implication: N-alkylation or N-arylation will produce a mixture of isomers (1,3-disubstituted vs. 1,5-disubstituted) unless specific conditions are applied.
Checkpoint: ¹H NMR should show a singlet at ~6.6 ppm (pyrazole C4-H) and a doublet at ~0.9 ppm (isobutyl methyls).
Protocol B: Regioselective N-Alkylation (The Critical Step)
To fix the tautomer and define the drug geometry.
Objective: Selectively synthesize the 1-alkyl-3-isobutyl-pyrazole-5-carboxylic ester (Isomer A) vs. 1-alkyl-5-isobutyl-pyrazole-3-carboxylic ester (Isomer B).
Isomer A (Sterically Congested): Often favored by Mitsunobu conditions or steric control.
Isomer B (Thermodynamic): Often favored by SN2 alkylation (NaH/Alkyl Halide) due to the less hindered N-atom remote from the isobutyl group.
Method (SN2 Alkylation for 1,5-substitution pattern):
Dissolve the ethyl ester intermediate (1.0 eq) in dry DMF.
Add Cesium Carbonate (2.0 eq) (milder than NaH, better functional group tolerance).
Add Alkyl Halide (1.1 eq) at 0°C.
Stir at RT for 12 hours.
Purification: The two isomers usually separate well on silica gel. The 1,5-isomer (less hindered N) is typically the major product (ratio ~3:1 to ~10:1 depending on electrophile).
Validation: NOESY NMR is required to confirm regiochemistry. Look for NOE between the N-Alkyl group and the Isobutyl group (Isomer B) vs. N-Alkyl and C4-H (Isomer A).
Pharmaceutical Application: Type II Kinase Inhibitor Design
This scaffold is ideal for designing "Type II" kinase inhibitors where the pyrazole-amide moiety binds to the hinge region or the DFG-out pocket.
Coupling: Amide bond formation with an aryl amine (e.g., 3-aminopyridine or substituted aniline).
Elaboration: The isobutyl group occupies the hydrophobic "gatekeeper" pocket, improving selectivity.
Figure 2: Workflow for synthesizing a kinase inhibitor library using the pyrazole scaffold.
Protocol C: Amide Coupling (Library Scale)
Activation: In a vial, mix 3-Isobutyl-1H-pyrazole-5-carboxylic acid (0.2 mmol) with HATU (0.22 mmol) and DIPEA (0.6 mmol) in DMF (2 mL). Stir for 10 min.
Addition: Add the amine partner (0.2 mmol).
Reaction: Shake/Stir at RT for 4-16 hours.
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine.
To ensure the integrity of the intermediate before use in GMP or high-value synthesis:
Test
Acceptance Criteria
Notes
HPLC Purity
> 98.0% (Area %)
Monitor at 254 nm. Impurities are often unreacted diketoester.
¹H NMR
Conforms to Structure
Key Signal: Isobutyl doublet at ~0.9 ppm (6H). Pyrazole C4-H singlet at ~6.6 ppm.
Water Content
< 0.5% w/w
Karl Fischer titration. Moisture interferes with acid chloride activation.
Regio-Isomer Ratio
> 95:5 (if N-alkylated)
Critical. Determine by integration of N-Methyl or N-CH₂ signals in NMR.
References
Synthesis and Reactivity of Pyrazoles
Fustero, S., et al. "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Organic Letters, 2014.[4] Link
Review: "Pyrazoles as privileged scaffolds in drug discovery."[5] European Journal of Medicinal Chemistry, 2018.
Pharmaceutical Applications (Kinase Inhibitors)
Lücking, U., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules, 2021. Link
Relevant Patent: "Pyrazole derivatives as kinase inhibitors."[6] WO2010128659.
Carbonic Anhydrase Inhibition
Nocentini, A., et al. "5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII."[7] Journal of Enzyme Inhibition and Medicinal Chemistry, 2015. Link
Regioselectivity Studies
Montoya, V., et al.[8] "Regioselective formation of N-alkyl-3,5-pyrazole derived ligands." Tetrahedron, 2005.[8] Link
Strategic Synthesis of 2-Isobutylpyrazolo[1,5-a]pyrimidine Scaffolds from 3-Isobutyl-1H-pyrazole-5-carboxylic Acid
Application Note: AN-SYN-2024-05 Executive Summary This application note details the conversion of 3-Isobutyl-1H-pyrazole-5-carboxylic acid into functionalized pyrazolo[1,5-a]pyrimidine scaffolds. While pyrazolo[1,5-a]py...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2024-05
Executive Summary
This application note details the conversion of 3-Isobutyl-1H-pyrazole-5-carboxylic acid into functionalized pyrazolo[1,5-a]pyrimidine scaffolds. While pyrazolo[1,5-a]pyrimidines are privileged structures in kinase inhibitor discovery (e.g., CDK, KDR inhibitors), the specific use of the carboxylic acid starting material requires a strategic functional group interconversion (FGI) prior to heterocycle fusion.
This protocol outlines a high-fidelity two-phase workflow:
Curtius Rearrangement: Conversion of the carboxylic acid to the critical 3-amino-5-isobutylpyrazole intermediate.
Regioselective Cyclocondensation: Fusion with 1,3-electrophiles to generate the bicyclic core.
Strategic Analysis & Retrosynthesis
The primary challenge lies in the oxidation state of the precursor. Standard pyrazolo[1,5-a]pyrimidine synthesis requires a 3(5)-aminopyrazole to act as a 1,3-binucleophile. The provided starting material is a carboxylic acid.[1][2][3] Therefore, a "degradative amination" via the Curtius rearrangement is the most efficient pathway, avoiding the harsh conditions of the Hofmann rearrangement or the multi-step nature of Schmidt reactions.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and the regiochemical outcome of the fusion.
Figure 1: Synthetic workflow from carboxylic acid precursor to fused heterocycle.
Phase 1: Preparation of 3-Amino-5-isobutylpyrazole
Objective: Convert the carboxylic acid moiety to a primary amine while preserving the isobutyl group and pyrazole ring integrity.
Mechanistic Insight
The Curtius rearrangement is selected for its tolerance of heterocyclic nitrogens compared to the Hofmann degradation. We utilize Diphenylphosphoryl azide (DPPA) , which allows the activation and azidation to occur in a single pot under mild thermal conditions.
Activation: Dissolve 3-Isobutyl-1H-pyrazole-5-carboxylic acid (10 mmol) in anhydrous
-BuOH (50 mL) under nitrogen atmosphere.
Addition: Add TEA (12 mmol) followed by dropwise addition of DPPA (11 mmol) at room temperature.
Rearrangement: Heat the mixture to reflux (82°C) for 4–6 hours. Note: Evolution of
gas indicates the formation of the isocyanate intermediate, which is immediately trapped by -BuOH to form the Boc-protected amine.
Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in EtOAc, wash with 5% citric acid, saturated
, and brine. Dry over and concentrate to yield the crude Boc-intermediate.
Deprotection: Dissolve the crude Boc-amine in DCM (20 mL) and add TFA (5 mL). Stir at room temperature for 2 hours.
Isolation: Concentrate to remove TFA. Basify carefully with saturated
to pH 8–9 and extract with DCM/Isopropanol (3:1). Dry and concentrate to yield 3-amino-5-isobutylpyrazole as a viscous oil or low-melting solid.
Validation Criteria:
LC-MS: Mass peak
.
NMR: Disappearance of the Boc singlet (if isolated) and appearance of broad
signal.
Phase 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine
Objective: Fuse the pyrimidine ring onto the aminopyrazole scaffold.[4]
Mechanistic Insight
The reaction involves the condensation of the exocyclic amine and the endocyclic pyrazole nitrogen with a 1,3-biselectrophile.
Regiochemistry: The 3-amino-5-isobutylpyrazole (tautomer of 5-amino-3-isobutylpyrazole) typically reacts such that the isobutyl group ends up at the C-2 position of the final pyrazolo[1,5-a]pyrimidine system.
Electrophile Selection:
Acetylacetone
5,7-Dimethyl-2-isobutylpyrazolo[1,5-a]pyrimidine.
1,1,3,3-Tetramethoxypropane
Unsubstituted pyrimidine ring (parent scaffold).
Ethyl acetoacetate
7-Hydroxy/5-Methyl isomers (Regioselectivity is pH dependent).
Setup: In a round-bottom flask, dissolve 3-amino-5-isobutylpyrazole (5 mmol) in glacial acetic acid (10 mL).
Condensation: Add 2,4-pentanedione (5.5 mmol).
Reaction: Reflux the mixture (118°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the amine.
Workup: Cool the mixture to room temperature. Pour into crushed ice (50 g).
Precipitation: Neutralize with concentrated
or solution to pH 7. The product often precipitates as a solid.
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water. If oil forms, extract with DCM and purify via silica gel chromatography (0-5% MeOH in DCM).
Quantitative Data & Specifications
Parameter
Specification / Typical Result
Notes
Intermediate Yield
75% – 85%
Step 1 (Curtius + Deprotection)
Final Yield
80% – 92%
Step 2 (Cyclization)
Purity (HPLC)
>95%
Required for biological screening
Appearance
White to pale yellow solid
Depends on R-groups on pyrimidine
Key 1H NMR Signal
6.5–6.8 ppm (s, 1H)
Proton at C-6 of pyrimidine ring
Key 1H NMR Signal
6.3–6.5 ppm (s, 1H)
Proton at C-3 of pyrazole ring
Troubleshooting & Optimization
Issue: Poor Regioselectivity with Unsymmetrical Diketones
Cause: When using
-keto esters (e.g., ethyl acetoacetate), nucleophilic attack can occur at either the ketone or ester carbonyl first.
Solution:
Acidic Conditions (AcOH): Favors formation of the 5-methyl-7-hydroxy isomer (attack of exocyclic N on ketone).
Basic Conditions (NaOEt/EtOH): Can alter selectivity or favor the 7-methyl-5-hydroxy isomer.
Recommendation: For initial scaffold generation, use symmetrical diketones (e.g., acetylacetone) to avoid regiochemical ambiguity.
Issue: Incomplete Curtius Rearrangement
Cause: Moisture in
-BuOH or inactive DPPA.
Solution: Ensure anhydrous conditions. If the reaction stalls, add a catalytic amount of Dibutyltin dilaurate (DBTDL) to promote isocyanate formation.
References
Review of Pyrazolo[1,5-a]pyrimidine Synthesis
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[5][6][7][8][9] RSC Adv., 2021.
Curtius Rearrangement Protocols
Detailed mechanisms and safety for acyl azide rearrangement. Organic Chemistry Portal.
Aminopyrazole Condensation Chemistry
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives via cyclocondensation.[6][7] Journal of Heterocyclic Chemistry.
DPPA Reagent Application
Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." J. Am. Chem. Soc., 1972.
Scalable process chemistry for 3-Isobutyl-1H-pyrazole-5-carboxylic acid production
An Application Note for the Scalable Process Chemistry of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Abstract This document provides a comprehensive guide to the scalable synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Scalable Process Chemistry of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid
Abstract
This document provides a comprehensive guide to the scalable synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid, a key building block in the development of advanced pharmaceutical and agrochemical agents. Moving beyond a simple recitation of steps, this application note delves into the process chemistry, explaining the rationale behind reagent selection, reaction conditions, and safety protocols. We present a robust and optimized three-step synthetic route, beginning with a directed Claisen condensation, followed by a regioselective cyclization with hydrazine, and culminating in a controlled saponification. The protocols are designed for scalability, emphasizing industrial applicability, process safety, and high-purity product isolation.
Introduction and Strategic Overview
3-Isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest due to the prevalence of the pyrazole moiety in a wide array of biologically active molecules. Its specific substitution pattern makes it a valuable intermediate for targeted drug discovery programs. The primary challenge in its production lies in developing a process that is not only high-yielding but also economically viable and safe for large-scale manufacturing.
Many laboratory-scale syntheses of substituted pyrazoles exist, but often rely on expensive reagents, cryogenic conditions, or hazardous intermediates like diazo compounds, rendering them unsuitable for industrial production.[1] The process detailed herein circumvents these issues by employing a classical, yet highly optimizable, synthetic pathway that is both robust and cost-effective.
The strategic approach involves three core transformations:
Formation of a β-ketoester Intermediate: A directed Claisen condensation to construct the C5 carbon backbone required for cyclization.
Pyrazole Ring Formation: A regioselective cyclization reaction with hydrazine to form the stable heterocyclic core.
Hydrolysis to the Carboxylic Acid: Conversion of the stable ester intermediate to the final active carboxylic acid.
This methodology ensures high regioselectivity, avoids problematic side reactions, and facilitates the isolation of a high-purity final product.
Overall Synthetic Workflow
The complete process flow from commercially available starting materials to the final product is outlined below. Each stage is designed for seamless integration into a multi-kilogram scale production environment.
Figure 1: Overall workflow for the scalable synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid.
Detailed Protocols and Mechanistic Insights
Step 1: Synthesis of the β-Ketoester Intermediate
The synthesis begins with a directed Claisen condensation. This reaction is fundamental for creating the 1,3-dicarbonyl moiety necessary for pyrazole formation.
Protocol:
Charge a suitable reactor with toluene (10 volumes relative to the ketone) and potassium tert-butoxide (1.1 equivalents).
Cool the stirred suspension to 5-10°C.
Add 4-methyl-2-pentanone (1.0 equivalent) dropwise, maintaining the internal temperature below 15°C.
After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise at 10-15°C.
Stir the resulting mixture for 4-6 hours at room temperature. The reaction progress can be monitored by TLC or HPLC.
Upon completion, filter the solid precipitate and wash with cold toluene or n-heptane to yield the potassium salt of the β-ketoester intermediate.
Causality and Expertise:
Choice of Base and Solvent: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for promoting the condensation by deprotonating the α-carbon of the ketone. Toluene is selected for its appropriate boiling point, low water solubility, and ability to form an azeotrope with water, which is beneficial for drying if needed. The use of a strong base like potassium tert-butoxide drives the equilibrium towards the product, ensuring high conversion.[2]
Temperature Control: The initial low temperature is critical to control the exotherm of the acid-base reaction and prevent side reactions, such as self-condensation of the ketone.
Stoichiometry: A slight excess of diethyl oxalate is used to ensure complete consumption of the limiting ketone starting material.
Step 2: Regioselective Cyclization to Form the Pyrazole Ester
This step involves the reaction of the 1,3-dicarbonyl intermediate with hydrazine to form the pyrazole ring. Controlling the pH during this step is crucial for achieving high yield and regioselectivity.[1]
Protocol:
Prepare a solution of hydrazine monohydrate (1.1 equivalents) in water (30 volumes).
Cool the hydrazine solution to 5-10°C.
Slowly add the filtered potassium salt from Step 1 to the hydrazine solution. Maintain the temperature below 15°C.
Stir the mixture for 4-6 hours at 5-10°C.
Adjust the pH of the mixture to less than 7 using hydrochloric acid. This neutralizes the reaction and prepares it for extraction.
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 3-Isobutyl-1H-pyrazole-5-carboxylate. The product can be purified by recrystallization from a solvent like n-heptane.
Causality and Expertise:
Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl with hydrazine can theoretically yield two different regioisomers. In this case, the more electrophilic ketone carbonyl (adjacent to the ester) reacts preferentially with one nitrogen of the hydrazine, and the less reactive ketone carbonyl (adjacent to the isobutyl group) reacts with the other. The acidic workup helps to facilitate the final dehydration and ring closure.
Hydrazine Source: Hydrazine monohydrate is a convenient and commonly used source of hydrazine for industrial applications.
pH Control: Maintaining a slightly acidic to neutral pH during workup is important. Strongly acidic conditions can lead to hydrolysis of the ester, while basic conditions can complicate the extraction process.[1]
Figure 2: Simplified mechanism for pyrazole formation. (Note: Image placeholders would be replaced with actual chemical structures).
Step 3: Saponification to the Final Carboxylic Acid
The final step is the hydrolysis of the pyrazole ester to the desired carboxylic acid. This is a standard saponification reaction.
Protocol:
Dissolve the Ethyl 3-Isobutyl-1H-pyrazole-5-carboxylate from Step 2 in a suitable solvent like tetrahydrofuran (THF) or ethanol (2 volumes).
Add an aqueous solution of sodium hydroxide (2.5-3.0 equivalents).
Heat the mixture to 55-60°C and stir for 2-4 hours, monitoring for the disappearance of the starting material by HPLC.
Cool the reaction mixture to room temperature. If a co-solvent like THF was used, it can be removed under reduced pressure.
Dilute the aqueous solution with water and cool to 10-15°C.
Slowly add concentrated hydrochloric acid to adjust the pH to 1-2. The product will precipitate as a solid.
Stir the slurry for 1-2 hours to ensure complete precipitation.
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Causality and Expertise:
Base and Equivalents: Sodium hydroxide is a cost-effective and efficient base for saponification. Using a significant excess ensures the reaction goes to completion in a reasonable timeframe.[3]
Temperature: Moderate heating accelerates the rate of hydrolysis without causing significant degradation of the product.
Acidification and Isolation: The carboxylic acid is soluble in water as its sodium salt under basic conditions. Acidification protonates the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate, which provides an efficient method for isolation.[3] The final product's solubility in water is low, which aids in a high recovery rate.[1]
Process Optimization and Data
For successful scale-up, critical process parameters must be identified and controlled.
Parameter
Step 1: Condensation
Step 2: Cyclization
Step 3: Saponification
Impact on Quality/Yield
Temperature
5-15°C (addition)
5-15°C (addition)
55-60°C (reaction)
Controls reaction rate and minimizes side products.
Reagent Stoichiometry
Base (1.1 eq), Oxalate (1.2 eq)
Hydrazine (1.1 eq)
NaOH (2.5-3.0 eq)
Ensures complete conversion of starting materials.
pH Control
N/A
Workup pH < 7
Final pH 1-2
Crucial for reaction completion and product isolation.
Reaction Time
4-6 hours
4-6 hours
2-4 hours
Monitored by HPLC to ensure completion and avoid degradation.
Typical Yield
>90% (Intermediate)
>85% (Ester)
>95% (Final Acid)
High yields are indicative of an optimized process.
Purity (by HPLC)
N/A
>98%
>99.5%
High purity is achieved through controlled precipitation/recrystallization.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of intermediates and the final product. A reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid) is typically effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product. ¹H and ¹³C NMR will verify the connectivity of the isobutyl group and the pyrazole ring.[4]
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Melting Point: A sharp melting point is a good indicator of high purity.
Safety and Handling
Industrial-scale chemical synthesis requires strict adherence to safety protocols.
Hydrazine Monohydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Potassium tert-butoxide: A corrosive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.
Sodium Hydroxide and Hydrochloric Acid: These are highly corrosive. Appropriate PPE is mandatory to prevent skin and eye burns.
General Precautions: All reactions should be conducted in appropriate glassware or reactors rated for the intended temperatures and pressures. Emergency eyewash and shower stations must be readily accessible.[6][7]
References
Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same (CN111138289B).
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid (CN104844567A).
Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4209. Retrieved from [Link]
Kühn, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). Retrieved from [Link]
Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Özer Ilhan, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5651-5655. Retrieved from [Link]
National Center for Biotechnology Information. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]
Troubleshooting crystallization of 3-Isobutyl-1H-pyrazole-5-carboxylic acid salts
<Technical Support Center: Crystallization of 3-Isobutyl-1H-pyrazole-5-carboxylic acid Salts Introduction This technical guide provides in-depth troubleshooting for challenges encountered during the crystallization of sa...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center: Crystallization of 3-Isobutyl-1H-pyrazole-5-carboxylic acid Salts
Introduction
This technical guide provides in-depth troubleshooting for challenges encountered during the crystallization of salts of 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8). As an active pharmaceutical ingredient (API) intermediate, achieving a specific, stable, and pure crystalline salt form is critical for downstream processing, formulation, bioavailability, and stability.[1][2] Pyrazole carboxylic acids are known to form robust hydrogen-bonding networks, which can be both an advantage and a challenge in controlling crystallization outcomes.[3] This document addresses common issues from a mechanistic perspective to empower researchers with the scientific rationale needed to overcome them.
Fundamentals of Salt Crystallization
Successful crystallization is a thermodynamic process governed by supersaturation, nucleation, and crystal growth. For salts, this is further complicated by the acid-base equilibrium between the API and the chosen counter-ion.[4] The goal is to create a state of supersaturation—where the concentration of the salt exceeds its equilibrium solubility—in a controlled manner that favors the nucleation and growth of a single, desired polymorphic form.[5][6] Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern, as different polymorphs can have vastly different physicochemical properties, impacting drug performance and regulatory approval.[5][7][8]
Troubleshooting Guide & FAQs
Question 1: I'm not getting any crystals; my product is precipitating as an oil or amorphous solid. What's happening and how can I fix it?
Answer: This is a common issue indicating that nucleation is occurring too rapidly from a highly supersaturated solution, preventing the ordered molecular arrangement required for a crystal lattice. Oiling out or amorphous precipitation happens when the system crashes out of solution faster than it can crystallize.
Core Reason: The level of supersaturation is too high, or the solvent environment is not conducive to crystal growth.
Solutions:
Reduce the Rate of Supersaturation:
Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. Instead of placing the vessel in an ice bath, allow it to cool to room temperature on the bench, then transfer it to a refrigerator. This slow change allows molecules more time to orient themselves correctly.[9]
Slower Antisolvent Addition: If using antisolvent crystallization, add the antisolvent dropwise and with vigorous stirring to the point of initial turbidity (the cloud point), then add it even more slowly. This maintains a state of metastable supersaturation where crystal growth is favored over amorphous precipitation.[10][11][12]
Solvent System Optimization:
The solvent should be one in which your compound is soluble, but not excessively so.[9] An ideal solvent has a steep solubility curve with respect to temperature.
Try a more viscous solvent or a solvent mixture. Higher viscosity can slow down diffusion, giving molecules more time to arrange into a lattice.
Employ Seeding:
Introduce a tiny amount of a previously obtained crystal (a "seed crystal") into the solution once it is slightly supersaturated. This bypasses the difficult primary nucleation step and promotes the growth of the desired crystal form.[9]
Consider a Different Salt Form:
The interaction between your API and the chosen counter-ion may not be conducive to forming a stable, crystalline salt. Screen different counter-ions (e.g., sodium, potassium, tromethamine, hydrochloride) to find one with more favorable lattice energy.[1][9][13]
Question 2: My crystallization yield is very low. How can I improve it?
Answer: Low yield typically points to high solubility of your salt in the final mother liquor or incomplete crystallization.
Solutions:
Optimize the Solvent/Antisolvent Ratio:
The goal is to maximize the insolubility of the salt at the final crystallization temperature. After crystallization is complete, try adding a small amount of additional antisolvent to precipitate more product. Be cautious, as this can sometimes crash out impurities.
Increase the Concentration:
Start with a more concentrated solution, closer to the saturation point at the higher temperature. This ensures a higher degree of supersaturation upon cooling, driving more material out of solution.
Extend Crystallization Time & Lower Temperature:
Allow the crystallization to proceed for a longer period (24-48 hours) at the lowest practical temperature (e.g., 4°C or -20°C) to maximize the amount of product that crystallizes from the solution.
Question 3: I'm observing multiple crystal habits (e.g., needles and plates). How do I control this and obtain a single form?
Answer: The presence of multiple crystal habits or forms strongly suggests polymorphism.[5][14] Different polymorphs can nucleate and grow under slightly different conditions, sometimes even in the same flask. The goal is to define a process that consistently produces only the desired, most stable form.
Core Reason: The crystallization conditions (solvent, temperature, saturation) are in a region where multiple polymorphic forms are viable.
Solutions:
Solvent Control: The solvent has a profound impact on which polymorph is favored.[15]
Systematically screen a variety of solvents with different polarities (see Protocol 1). A non-polar solvent might favor one form, while a polar protic solvent favors another due to different hydrogen bonding interactions.
Control Supersaturation:
High supersaturation often leads to the formation of less stable (kinetically favored) polymorphs. Operating at lower supersaturation levels for longer times typically favors the growth of the most thermodynamically stable form.
Slurry Conversion:
If you have a mixture of forms, you can create a slurry of the solid in a suitable solvent system for an extended period (days or weeks). According to Ostwald's Rule of Stages, the less stable forms will slowly dissolve and recrystallize into the most stable polymorph.
Characterize Your Forms: You must be able to identify the different forms.
Powder X-ray Diffraction (PXRD): This is the gold standard for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern.[7][16]
Differential Scanning Calorimetry (DSC): DSC can identify different melting points and phase transitions associated with different polymorphs.[17][18]
Question 4: How do I choose the right counter-ion and solvent system to begin with?
Answer: This is a critical first step that involves balancing the pKa of your API with the pKa of the counter-ion, and matching that to a suitable solvent.
1. Counter-Ion Selection (Salt Screening):
The ΔpKa Rule: For a stable salt to form between a carboxylic acid (R-COOH) and a base (B), the pKa of the conjugate acid of the base (BH+) should be significantly higher than the pKa of the carboxylic acid. A general guideline is ΔpKa (pKa[BH+] - pKa[RCOOH]) > 3 .
The pKa of pyrazole-5-carboxylic acid is approximately 2-3.[19] Therefore, you should select bases whose conjugate acids have a pKa greater than 6. Common choices include sodium hydroxide (forms sodium salt), potassium hydroxide, tromethamine, and other pharmaceutically acceptable amines.
2. Solvent Selection:
An ideal solvent should exhibit high solubility for the salt at elevated temperatures and low solubility at room temperature or below.[20]
The solvent should not react with your compound.
Refer to the solvent selection table below for starting points.
Solvent Class
Example(s)
Polarity
Boiling Point (°C)
Typical Use Case
Alcohols
Ethanol, Methanol, Isopropanol
High (Protic)
65-82
Good for dissolving polar salts; often used with a non-polar antisolvent.
Ketones
Acetone
Medium
56
Versatile solvent, good for moderate polarity compounds.
Ethers
Tetrahydrofuran (THF), Dioxane
Medium
66-101
Can be good solvents; often used with hydrocarbon antisolvents.[9]
Esters
Ethyl Acetate
Medium
77
Common recrystallization solvent.
Hydrocarbons
Heptane, Hexane, Toluene
Low
69-111
Typically used as antisolvents to reduce solubility.[21]
Excellent for highly polar salts, often requires an organic antisolvent.
Table 1: General Solvent Selection Guide for Crystallization.
Key Experimental Protocols
Protocol 1: Antisolvent Crystallization
This method is effective when a compound is soluble in one solvent (solvent) but insoluble in another (antisolvent), and the two solvents are miscible.
Dissolve the 3-Isobutyl-1H-pyrazole-5-carboxylic acid salt in the minimum amount of a suitable solvent (e.g., ethanol) at room temperature or with gentle warming.
Filter the solution while warm to remove any insoluble impurities.
Slowly add the antisolvent (e.g., heptane) dropwise with constant, vigorous stirring.
Continue adding the antisolvent until the solution becomes persistently turbid (the cloud point). This indicates the onset of nucleation.
If desired, add a seed crystal at this stage.
Add a small amount of additional antisolvent very slowly.
Allow the solution to stand undisturbed for several hours to overnight to allow crystals to grow.
Collect the crystals by filtration, wash with a small amount of the antisolvent, and dry under vacuum.
Protocol 2: Visual Troubleshooting Workflow
A logical decision-making process is key to solving crystallization issues. The following diagram outlines a typical workflow.
Caption: Impact of cooling rate on crystallization outcome.
References
Guide for crystallization. (n.d.).
Gao, Y., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed.
(2025). Principles of Salt Formation. ResearchGate.
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
1H-Pyrazole-5-carboxylic acid. (n.d.). PubChem.
How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API. (n.d.). Rigaku.
Shakirova, O., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. (2025). NASA Technical Reports Server.
Nagy, Z. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Antisolvent Crystallization. (n.d.). RM@Schools.
US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.). Google Patents.
Ter Horst, J. H., et al. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications.
XRD/DSC Analysis. (n.d.). CD Formulation.
Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
Cheung, E., & Harris, K. D. M. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications.
Recent progress in antisolvent crystallization. (n.d.). CrystEngComm.
Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. (2006). Taylor & Francis Online.
Bots, P. (2016). How the impurities in the solute can affect the induction time during crystallization. ResearchGate.
The following guide is designed for researchers and analytical scientists involved in the structural characterization of heterocyclic building blocks. It prioritizes technical depth, causal explanation, and actionable pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed for researchers and analytical scientists involved in the structural characterization of heterocyclic building blocks. It prioritizes technical depth, causal explanation, and actionable protocols over generic descriptions.
[1][2][3][4]
Executive Summary & Strategic Context
3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) is a critical scaffold in medicinal chemistry, often serving as a bioisostere for phenyl-substituted pyrazoles or as a lipophilic core in fragment-based drug design.[1][2][3][4]
In drug development, the "performance" of this analytical standard is measured by the certainty of structural assignment .[4] A common failure mode in synthesizing alkyl-pyrazoles is the inadvertent formation of regioisomers (e.g., n-butyl or sec-butyl analogs) or the misinterpretation of tautomeric broadening.[1][2][4]
This guide compares the 1H NMR signature of the Isobutyl variant against its structural isomers and evaluates NMR against HPLC as a primary characterization tool.[3]
Technical Deep Dive: The 1H NMR Fingerprint
The 1H NMR spectrum of 3-Isobutyl-1H-pyrazole-5-carboxylic acid is defined by two distinct regions: the Aliphatic Isobutyl Signature (high field) and the Heteroaromatic/Exchangeable Region (low field).[1][2][4]
Predicted Chemical Shift Data (DMSO-d₆)
Note: Values are approximate and solvent-dependent.
Proton Assignment
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling Constant ()
Structural Insight
COOH / NH
12.50 – 13.50
Broad Singlet
2H (variable)
N/A
Highly dependent on concentration and water content.[1][2][3][4] Often merged due to fast exchange.[3][4]
H-4 (Pyrazole Ring)
6.50 – 6.60
Singlet
1H
-
Diagnostic for the 3,5-disubstitution pattern.[1][2][3][4] Absence of coupling confirms no neighbors on the ring.[3]
-CH₂- (Isobutyl)
2.45 – 2.55
Doublet
2H
~7.0 Hz
Connects the alkyl chain to the aromatic ring.[2][3][4] Chemical shift is deshielded by the pyrazole.[3]
-CH- (Isobutyl)
1.80 – 1.95
Multiplet (Septet)
1H
~6.7 Hz
The "hinge" proton.[1][2][3][4] Multiplicity arises from coupling to both the CH₂ and the two CH₃ groups.[3]
-(CH₃)₂ (Isobutyl)
0.85 – 0.95
Doublet
6H
~6.7 Hz
Key Identifier. A strong doublet integrating to 6H distinguishes this from n-butyl (triplet) or t-butyl (singlet).[1][2][3][4]
The Tautomerism Challenge
A unique characteristic of 3(5)-substituted pyrazoles is annular tautomerism .[3][4][5] In solution, the proton on the nitrogen oscillates between N1 and N2.[3][6]
Consequence: The C3 and C5 positions become chemically equivalent on the NMR timescale if the exchange is fast.
Observation: In dry DMSO-d₆, you may see broad signals for the NH and COOH protons.[3] If trace acid (e.g., TFA) is added, the exchange accelerates, sharpening the average signals.[4] If the sample is dry and cold, the exchange slows, potentially splitting the H-4 signal or broadening it significantly.[4]
Comparative Analysis
Structural Performance: Isobutyl vs. Alkyl Alternatives
In synthesis, confirming the specific alkyl isomer is crucial.[3] Mass spectrometry (MS) often fails here as all isomers share the same
(MW: 168.19).[4] NMR is the superior tool for discrimination.[3]
Recommendation: Use NMR for structure release; use HPLC for purity release.[3][4]
Experimental Protocols
Sample Preparation (Self-Validating Protocol)
This protocol ensures the suppression of exchange broadening to yield sharp peaks.[3][4]
Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[3][4] Pyrazole carboxylic acids have poor solubility in chloroform, leading to weak signals and aggregation.[3]
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
Validation Check: If the solution is cloudy, sonicate for 30 seconds.[3] Do not filter unless necessary, as product may be lost on the filter.[3]
Acidification (Optional but Recommended): If peaks are broad, add 1 drop of D₂O or trace TFA-d .[3][4]
Mechanism:[2][7][8] This forces rapid proton exchange, collapsing the broad NH/COOH signals into a single average peak (usually >10 ppm) and sharpening the ring proton (H-4).[4]
Acquisition Parameters[3][9][10]
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 (sufficient for 10 mg).[3][4] Increase to 64 if <2 mg.[3][4]
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the aromatic protons for accurate integration.
Visualizations
Workflow: Structural Identification Logic
The following diagram illustrates the decision logic for confirming the 3-Isobutyl structure against common synthetic byproducts.
Caption: Logic flow for distinguishing the isobutyl moiety from isomeric alkyl chains using 1H NMR splitting patterns.
Tautomeric Equilibrium
This diagram visualizes why the NH and COOH protons often appear as broad or merged signals.[3]
Caption: Schematic of annular tautomerism in pyrazoles, leading to signal averaging in NMR timescales.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]
Alkorta, I., & Elguero, J. (2005). A theoretical study on the tautomerism of C-carboxylic and methoxycarbonyl substituted azoles. Structural Chemistry, 16, 507–514.[3][4][9] [Link]
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1][2][3][4] Retrieved from [Link][4]
Advanced HPLC Method Development for 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Purity Profiling
Executive Summary & Strategic Context 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 100524-06-9) is a critical pharmacophore and key intermediate in the synthesis of PDE5 inhibitors, including Sildenafil (Viagra). Its p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 100524-06-9) is a critical pharmacophore and key intermediate in the synthesis of PDE5 inhibitors, including Sildenafil (Viagra). Its purity directly impacts the yield and safety profile of the final API.
Developing a robust HPLC method for this compound presents unique challenges due to its amphoteric nature : the pyrazole ring contains a basic nitrogen (pKa ~2.[1]5) while the carboxylic acid moiety is acidic (pKa ~3.5–4.0).[1] Standard generic methods often fail to resolve this compound from its decarboxylated degradation products or ethyl ester precursors due to peak tailing and ionic interaction with silanols.[1]
This guide objectively compares a Generic Acidic Screening Method against an Optimized Phosphate-Buffered Method , demonstrating why specific pH control and stationary phase selection are non-negotiable for high-integrity data.[1]
Physicochemical Profiling & Method Strategy
Before selecting a column, we must understand the molecule's behavior in solution.[1]
Property
Value (Approx.)
Chromatographic Implication
pKa (Acidic)
~3.8 (COOH)
At pH > 4, the molecule is ionized (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
), eluting near the void volume (poor retention).
pKa (Basic)
~2.5 (Pyrazole NH)
At pH < 2, the ring protonates (), potentially causing repulsion from positively charged stationary phases.
LogP
~1.5
Moderately lipophilic, suitable for Reversed-Phase (RP) but requires high aqueous content for retention.
UV Max
~220–230 nm
Detection at 220 nm provides maximum sensitivity; 254 nm offers higher selectivity against aliphatic buffers.
The Core Challenge: Tautomerism & Ionization
The pyrazole ring exists in tautomeric equilibrium.[1] Without strict pH control, the peak can split or broaden significantly.[1] The "Expertise" driven approach dictates that we must suppress the ionization of the carboxylic acid to maximize retention while shielding the basic nitrogen to prevent silanol interactions.
Comparative Analysis: Generic vs. Optimized Method
We evaluated two distinct approaches to purity profiling.
Method A: The Generic Screen (0.1% Formic Acid)
Commonly used in LC-MS scouting.
Stationary Phase: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).[1]
Mobile Phase: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid.[1]
Peak Shape: Asymmetrical (Tailing Factor > 1.8).[1] The weak ionic strength of formic acid fails to mask residual silanols on the column, leading to dragging of the basic pyrazole nitrogen.
Retention: Variable. The pH is close to the pKa of the basic nitrogen, leading to micro-variations in ionization state.
Suitability:REJECTED for purity release; acceptable only for rough mass spec confirmation.
Method B: The Optimized Protocol (Phosphate Buffer pH 2.5)
Designed for QC and Release Testing.
Stationary Phase: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar C18).[1]
Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2]
If using 100% aqueous start, ensure column is "AQ" type compatible.[1] (Method B starts at 10% Organic to prevent this).[1]
High Backpressure
Precipitation
Ensure buffer is filtered.[1] Do not mix Phosphate with >85% ACN on-line without checking solubility.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]
Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications. Retrieved from [Link][3]
Phenomenex. Chiral HPLC Separations & Method Development Guide. (Provides foundational data on pyrazole separation logic). Retrieved from [Link]
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1. Retrieved from [Link]
Comprehensive Guide to Personal Protective Equipment for Handling 3-Isobutyl-1H-pyrazole-5-carboxylic acid
This guide provides essential safety and logistical information for the handling and disposal of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. As drug development professionals, ensuring a culture of safety is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. As drug development professionals, ensuring a culture of safety is paramount. This document is structured to provide not just a list of equipment, but the rationale behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, a thorough risk assessment is critical. 3-Isobutyl-1H-pyrazole-5-carboxylic acid, like similar compounds, may cause skin and eye irritation.[2][3][5] Inhalation of dust particles should also be avoided.[2][7] Therefore, the primary goal is to minimize exposure through engineering controls.
Engineering Controls:
Ventilation: All handling of 3-Isobutyl-1H-pyrazole-5-carboxylic acid should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from potential exposure that is not controlled by engineering measures. The following is a comprehensive guide to the appropriate PPE for handling 3-Isobutyl-1H-pyrazole-5-carboxylic acid.
Eye and Face Protection
Rationale: Pyrazole carboxylic acid derivatives are known to cause serious eye irritation.[3][4][5]
Required PPE:
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[1][7]
Chemical Safety Goggles: When there is a risk of splashing or aerosol generation, tight-sealing safety goggles should be worn.[5]
Face Shield: In addition to safety goggles, a face shield should be used when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection
Rationale: These compounds can cause skin irritation and may be harmful if absorbed through the skin.[2][3][4]
Required PPE:
Gloves:
Material: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.[7]
Technique: Use proper glove removal technique to avoid contaminating your hands.[7] It is good practice to double-glove, especially when handling potent compounds.[8] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[8]
Disposal: Dispose of contaminated gloves in a designated chemical waste container immediately after use.[7]
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times to protect your street clothes and skin from contamination.
Additional Protective Clothing: For larger scale operations or situations with a high risk of contamination, consider a chemically impervious suit or apron.[9]
Respiratory Protection
Rationale: Inhalation of dust or aerosols can cause respiratory tract irritation.[2][4][7]
Required PPE:
In a Fume Hood: When working within a certified chemical fume hood, respiratory protection is typically not required.
Outside of a Fume Hood: If handling the compound outside of a fume hood is unavoidable, or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2][7]
For nuisance dust: A P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[7]
For higher-level protection: An OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[7]
Always follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1][2]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 3-Isobutyl-1H-pyrazole-5-carboxylic acid.